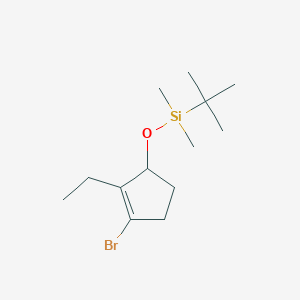
((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is a specialized organosilicon compound. It is characterized by the presence of a bromine atom, an ethyl group, and a cyclopentene ring, all connected to a tert-butyl dimethylsilane moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-2-ethylcyclopent-2-en-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, resulting in the formation of epoxides or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding ethylcyclopentene derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Substitution: Various substituted cyclopentene derivatives.
Oxidation: Epoxides and other oxidized cyclopentene derivatives.
Reduction: Ethylcyclopentene derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Acts as a protecting group for alcohols in multi-step synthesis.
Biology:
- Investigated for its potential use in the synthesis of biologically active compounds.
Medicine:
- Explored for its role in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is primarily based on its ability to undergo various chemical reactions. The bromine atom and the cyclopentene ring are key reactive sites that participate in substitution, oxidation, and reduction reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties.
Comparaison Avec Des Composés Similaires
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (3-Bromo-2-cyclopenten-1-yl)oxy(tert-butyl)diphenylsilane
Comparison:
- (3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but lacks the ethyl group and the cyclopentene ring, making it less versatile in certain synthetic applications.
- (3-Bromo-2-cyclopenten-1-yl)oxy(tert-butyl)diphenylsilane: Contains a diphenylsilane moiety instead of dimethylsilane, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both the ethyl group and the cyclopentene ring, which provide additional sites for chemical modification and enhance its utility in organic synthesis.
Propriétés
Formule moléculaire |
C13H25BrOSi |
|---|---|
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
(3-bromo-2-ethylcyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H25BrOSi/c1-7-10-11(14)8-9-12(10)15-16(5,6)13(2,3)4/h12H,7-9H2,1-6H3 |
Clé InChI |
AHPKWIJQBVBLFE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(CCC1O[Si](C)(C)C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13034415.png)

![Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)
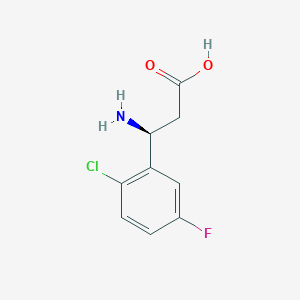

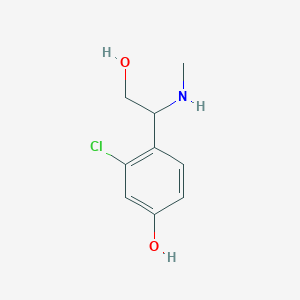
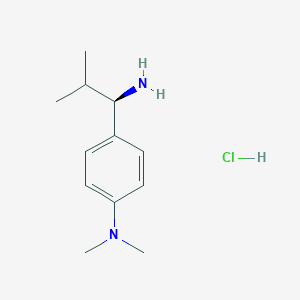
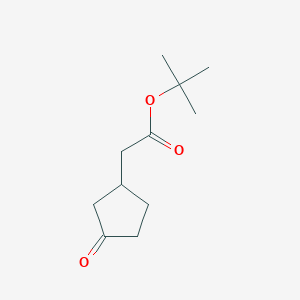

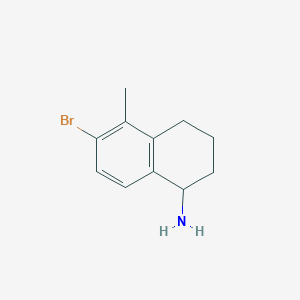
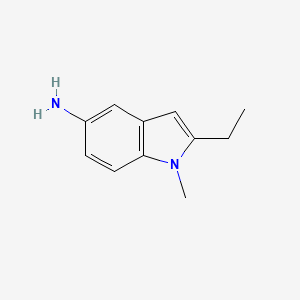
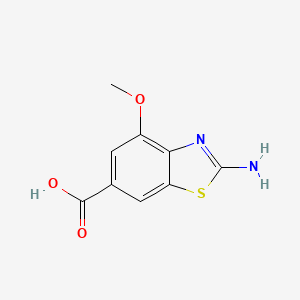
![(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B13034484.png)
